N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide
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Overview
Description
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylbenzyl hydrazine with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole carboxylic acids, while reduction may produce oxadiazole alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential use in drug development for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide can be compared with other oxadiazole derivatives, such as:
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)butyramide
- N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)butyramide
- N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)butyramide
These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical reactivity. The presence of the 4-methylbenzyl group in this compound may confer unique properties, such as enhanced lipophilicity or specific interactions with molecular targets.
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-12(18)15-14-17-16-13(19-14)9-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYARMCNMZNXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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